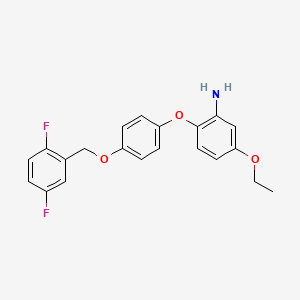

2-(4-((2,5-二氟苄基)氧基)苯氧基)-5-乙氧基苯胺

概述

描述

SEA0400 是一种强效且选择性的钠钙交换器 (NCX) 抑制剂。该化合物因其调节各种细胞类型(包括神经元、星形胶质细胞和心肌细胞)中钙稳态的能力而被广泛研究。钠钙交换器在通过跨细胞膜交换钠离子以钙离子来维持细胞内钙水平方面起着至关重要的作用。 SEA0400 在各种治疗应用中显示出希望,特别是在心血管疾病和神经保护方面 .

科学研究应用

Effects on Myocardial Ischemia-Reperfusion Injury

Research indicates that SEA0400 significantly reduces infarct size in models of myocardial ischemia-reperfusion injury. For instance, studies have demonstrated that administration of SEA0400 before reperfusion can decrease infarct volumes in rat hearts subjected to transient middle cerebral artery occlusion, suggesting its protective effects against ischemic damage .

Table 1: Effects of SEA0400 on Myocardial Ischemia-Reperfusion Injury

| Study Reference | Model Used | Concentration | Infarct Size Reduction (%) |

|---|---|---|---|

| Rat heart | 1 µM | Significant reduction observed | |

| Rabbit heart | 0.3 µM | 41.5% reduction | |

| Isolated cardiomyocytes | 1 µM | Reduced cell injury |

Impact on Calcium Handling

SEA0400 has been shown to affect calcium handling in cardiac cells. In isolated canine ventricular myocytes, it effectively blocks both inward and outward NCX currents, leading to alterations in calcium transient dynamics . This modulation can enhance understanding of calcium signaling pathways critical for cardiac function.

Table 2: Effects of SEA0400 on Calcium Transients

| Cell Type | Concentration | Effect on Ca2+ Transients |

|---|---|---|

| Canine ventricular myocytes | 1 µM | Significant inhibition of NCX currents |

| Cultured astrocytes | 5-33 nM | Attenuated Ca2+-induced cell damage |

Neuroprotection

SEA0400 has shown promise in protecting against post-ischemic brain damage. It has been found to reduce the production of reactive oxygen species and prevent cell death in cultured neurons and astrocytes subjected to oxidative stress . This suggests potential applications in treating conditions such as stroke or traumatic brain injury.

Table 3: Neuroprotective Effects of SEA0400

| Study Reference | Model Used | Concentration | Observed Effects |

|---|---|---|---|

| Cultured neurons | 5-33 nM | Reduced reactive oxygen species production | |

| Astrocytes | Varies | Prevented DNA ladder formation |

Case Study: Myocardial Infarction Model

In a study involving isolated rabbit hearts, SEA0400 was administered during ischemic conditions. The results indicated a marked reduction in infarct size compared to untreated controls, demonstrating its potential as a therapeutic agent for acute myocardial infarction .

Case Study: Stroke Model

Another significant study evaluated the effects of SEA0400 on cerebral ischemia models. The compound was shown to significantly reduce infarct volumes and improve neurological outcomes post-ischemia, further supporting its role as a neuroprotective agent .

准备方法

合成路线和反应条件

SEA0400 通过多步化学过程合成。合成始于核心结构的制备,这涉及形成一个用乙氧基和二氟苯基取代的苯环。关键步骤包括:

苯环的形成:

取代反应: 苯环发生取代反应以引入必要的官能团,例如甲氧基和苯氧基。

工业生产方法

SEA0400 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高通量反应器、高效的纯化技术和严格的质量控制措施以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

SEA0400 主要经历取代反应,因为其苯环上存在各种官能团。这些反应包括:

亲核取代: 苯环上的甲氧基和苯氧基可以发生亲核取代反应。

亲电取代: 乙氧基和二氟苯基可以参与亲电取代反应

常用试剂和条件

SEA0400 的合成和反应中常用的试剂包括:

氢氧化钠: 用作亲核取代反应中的碱。

硫酸: 用作亲电取代反应中的催化剂。

主要产物

作用机制

SEA0400 通过选择性抑制钠钙交换器发挥作用。钠钙交换器是一种逆向转运蛋白,它将钙离子泵出细胞,同时将钠离子带入细胞。SEA0400 结合交换器并将其稳定在非活性状态,阻止钠离子和钙离子的交换。 这种抑制导致细胞内钙水平降低,这可能会对细胞类型和环境产生不同的生理效应 .

相似化合物的比较

SEA0400 通常与其他钠钙交换器抑制剂(如 KB-R7943)进行比较。虽然两种化合物都抑制钠钙交换器,但 SEA0400 更具选择性和效力。主要区别包括:

类似化合物列表

KB-R7943: 另一种钠钙交换器抑制剂,其选择性和效力低于 SEA0400.

SN-6: 一种具有不同药理特性的钠钙交换器抑制剂.

CGP-37157: 一种具有不同选择性的线粒体钠钙交换器抑制剂.

生物活性

SEA0400 is a selective inhibitor of the sodium-calcium exchanger (NCX), a crucial anti-porter that regulates intracellular calcium levels by exchanging Na and Ca. Its biological activity has garnered attention for its potential therapeutic applications, particularly in conditions like ischemia and arrhythmias. This article delves into the mechanisms, effects, and research findings surrounding SEA0400.

SEA0400 binds to the NCX and inhibits its function, particularly in its reverse mode, which is activated during pathological conditions. This inhibition leads to reduced calcium influx, thereby mitigating cellular damage associated with calcium overload.

- Binding Site : SEA0400 occupies a pocket within the transmembrane domain of NCX1, stabilizing it in an inward-facing conformation that prevents ion transport .

- Selectivity : It exhibits high selectivity for NCX over other ion channels and transporters, displaying no significant effects on Ca-ATPase or Na, K-ATPase at concentrations up to 3 µM .

In Vitro Studies

In cultured neurons, astrocytes, and microglia, SEA0400 has demonstrated potent inhibitory effects on NCX with IC50 values ranging from 5 to 33 nM. The compound's activity is significantly higher than that of other NCX inhibitors like KB-R7943 .

- Effect on Calcium Transients : In isolated cardiomyocytes, SEA0400 (1 µM) increased the amplitude of calcium transients in various genetic backgrounds while reducing proarrhythmic spontaneous calcium releases .

In Vivo Studies

SEA0400 has been evaluated in several animal models:

- Cerebral Ischemia : In rat models of cerebral ischemia, administration of SEA0400 at a dose of 3 mg/kg resulted in decreased infarct volume in both the striatum and cerebral cortex, indicating neuroprotective effects .

- Myocardial Infarction : In a rabbit model of myocardial infarction, SEA0400 reduced pacing-induced ventricular premature beats but also displayed proarrhythmic activity under certain conditions .

Case Studies and Clinical Implications

Research indicates that SEA0400 may have significant implications for treating heart failure and atrial fibrillation due to its ability to modulate calcium handling in cardiomyocytes.

Research Findings

Recent studies have elucidated the structural basis for SEA0400's action. It has been shown that the compound stabilizes conformational changes in the NCX that are critical for its inactivation. Allosteric inhibition by SEA0400 is particularly effective under conditions where NCX is overactive, such as during reperfusion injury or heart failure .

属性

IUPAC Name |

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUBLPUJDOWYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349269 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223104-29-8 | |

| Record name | SEA0400 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。